1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C17H15N5O |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)indole-2-carboxamide |
InChI |
InChI=1S/C17H15N5O/c1-21-13-7-3-2-6-12(13)10-14(21)17(23)18-11-16-20-19-15-8-4-5-9-22(15)16/h2-10H,11H2,1H3,(H,18,23) |
InChI Key |
UOJASHSKUBIVAY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Indole Core Formation
The indole moiety is typically synthesized via the Fischer indole synthesis , which involves the acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds. For 1-methylindole derivatives, methyl-substituted cyclohexanones or analogous ketones are employed. For example:
Yields for this step range from 65% to 80%, depending on the substitution pattern and reaction conditions.
Carboxamide Functionalization
The indole-2-carboxylic acid intermediate is generated through oxidation of the 2-position, often using potassium permanganate or ruthenium-based catalysts . Subsequent activation with thionyl chloride (to form the acid chloride) and reaction with ammonia or methylamine yields the carboxamide.
Synthesis of the Triazolo[4,3-a]Pyridine Moiety
Cyclization Strategies
The triazolopyridine ring is constructed via a 5- exo- dig cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines, as demonstrated in recent studies. This method offers regioselectivity and avoids competing reaction pathways:
Alternative Routes
Patent literature describes the use of Dimroth-type rearrangements for triazolopyridine synthesis when electron-withdrawing groups (e.g., NO₂) are present on the pyridine ring. This method is less common but provides access to substituted derivatives.
Coupling of Indole and Triazolopyridine Units
Amide Bond Formation
The final step involves coupling the indole-2-carboxylic acid with the triazolopyridine methylamine derivative. Carbodiimide-mediated coupling (e.g., EDCI or DCC) in the presence of HOBt (hydroxybenzotriazole) is widely employed:
Reaction conditions (solvent, temperature, and catalyst) significantly impact yields, which typically range from 50% to 65%.
Optimization Parameters
-
Solvent Selection : Dichloromethane (DCM) and dimethylformamide (DMF) are preferred for their ability to dissolve both aromatic substrates.
-
Catalyst Loading : A 1.2:1 molar ratio of EDCI to carboxylic acid minimizes side reactions.
-
Temperature : Reactions performed at 0–5°C improve selectivity but require longer reaction times (12–24 hours).
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). High-performance liquid chromatography (HPLC) with C18 columns achieves >95% purity for biological testing.
Spectroscopic Confirmation
-
¹H NMR : Key signals include the indole NH (δ 10.2 ppm) and triazolopyridine methylene protons (δ 4.8 ppm).
-
Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 305.33 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Fischer Indole + EDCI | Indole synthesis → EDCI coupling | 55–65 | High purity, scalable | Multi-step, moderate yields |
| Cyclization + DCC | Triazolopyridine cyclization → DCC | 50–60 | Avoids acid chloride formation | Requires strict anhydrous conditions |
| One-Pot Sequential | Combined cyclization/coupling | 45–50 | Reduced purification steps | Lower yields, side products |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazolopyridine and indole nitrogen atoms serve as nucleophilic centers, enabling reactions with electrophiles:
-
Alkylation : The triazole nitrogen reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form N-alkylated derivatives.
-
Acylation : Acetyl chloride or anhydrides react with the indole nitrogen, forming acylated products. For example, trifluoroacetic anhydride (TFAA) has been used to protect indole amines during synthesis .
Key Conditions :
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation | K₂CO₃, DMF, 60°C | N-Alkylation at triazole |
| Acylation | TFAA, CH₂Cl₂, RT | Indole N-protection |
Amide Bond Formation and Hydrolysis
The carboxamide group participates in hydrolysis and coupling reactions:
-
Hydrolysis : Acidic or basic conditions cleave the amide bond. For example, 6 M HCl at reflux converts the carboxamide to a carboxylic acid .
-
Amide Coupling : Carbodiimide reagents (e.g., EDCl/HOBt) facilitate coupling with amines to generate new amides. This is critical for generating derivatives with modified biological activity.
Example Pathway :
-
Hydrolysis of 1H-indole-2-carboxamide → Indole-2-carboxylic acid .
-
EDCl/HOBt-mediated coupling with 4-aminopiperidine → Piperidine-substituted amide .
Electrophilic Aromatic Substitution
The indole and triazolopyridine rings undergo electrophilic substitution:
-
Halogenation : Bromine or N-bromosuccinimide (NBS) selectively brominates the indole at the 5-position .
-
Nitration : Nitrating agents (HNO₃/H₂SO₄) target the electron-rich triazole ring .
Selectivity :
-
Indole bromination occurs preferentially at the 5-position due to electronic directing effects .
-
Triazolopyridine nitration favors the pyridine ring over the triazole .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of halogenated intermediates:
-
Suzuki Coupling : Bromo-indole derivatives react with aryl boronic acids (e.g., phenylboronic acid) to form biaryl structures .
-
Buchwald-Hartwig Amination : Brominated triazolopyridines couple with amines to introduce amino groups.
Optimized Conditions :
| Reaction | Catalyst System | Yield |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | 75–85% |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | 70% |
Redox Reactions
-
Reduction : The triazole ring resists reduction, but the indole’s carboxamide can be reduced to a methylene group using LiAlH₄.
-
Oxidation : MnO₂ oxidizes indole’s methyl group to a carboxylic acid under mild conditions.
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
Structural Characteristics
The compound features:
- An indole core that is well-known for its biological activity.
- A triazolopyridine moiety linked via a methylene bridge, enhancing its interaction with biological targets.
- A carboxamide functional group , which contributes to its solubility and binding properties.
These structural components are crucial for its potential applications in treating diseases such as cancer and viral infections.
Antiviral Activity
Research indicates that compounds with similar structures exhibit promising antiviral activities against various pathogens, including Zika virus and other flaviviruses. The ability of 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide to inhibit viral replication positions it as a lead compound in antiviral drug development.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been highlighted in studies focusing on its activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of indole compounds have shown significant antibacterial effects, suggesting that modifications to the triazolopyridine moiety could enhance efficacy against resistant strains .
Enzyme Inhibition
The compound may act as an enzyme inhibitor or receptor modulator due to its structural features. Interaction studies are essential to understand its mechanism of action fully. Such studies typically involve molecular docking techniques to predict binding affinities and orientations with target enzymes or receptors .
Case Study 1: Antiviral Activity
A study demonstrated that a series of indole-based compounds exhibited significant antiviral properties against Zika virus. The structure-activity relationship (SAR) analysis revealed that the presence of the triazolopyridine moiety significantly enhanced binding affinity to viral proteins, suggesting that this compound could be optimized for better antiviral activity.
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial agents derived from indole structures, compounds similar to this compound were evaluated against various bacterial strains. The results indicated notable inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as an antimicrobial agent .
Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Antiviral Activity | Inhibits viral replication; effective against Zika virus | Development of antiviral therapeutics |
| Antimicrobial Properties | Effective against Gram-positive/negative bacteria | New antibiotics for resistant infections |
| Enzyme Inhibition | Potential enzyme inhibitor/receptor modulator; requires further study | Novel treatments targeting specific diseases |
Mechanism of Action
The mechanism of action of 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and indole moieties are known to facilitate binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and related analogs:
Notes:
- Target Compound: The 1-methyl group on indole likely reduces oxidative metabolism, improving stability compared to unmethylated analogs .
- Indazole Analog : The indazole core introduces an additional nitrogen, which could alter solubility and target interactions. The 3-carboxamide position vs. 2-carboxamide in the target compound may shift binding orientation.
- Pyrrole-Based Analog : While structurally distinct, this compound highlights the role of electron-withdrawing groups (e.g., CF₃) in modulating electronic properties and purity.
Research Implications and Structural Trends
Linker Length : Shorter linkers (e.g., methylene in the target compound) may restrict conformational flexibility, favoring entropic gains in binding .
Heterocycle Substitution : The 1-methylindole in the target compound avoids metabolic vulnerabilities associated with unsubstituted indoles, a common issue in drug development .
Carboxamide Position : The 2-carboxamide in the target compound vs. 3-carboxamide in the indazole analog suggests positional selectivity influences target affinity.
Electron-Deficient Moieties : Compounds like the pyrrole derivative demonstrate the utility of trifluoromethyl groups in enhancing pharmacokinetic profiles, a feature absent in the target compound.
Q & A
Q. What are the recommended synthetic routes for 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling the indole-2-carboxamide core with a functionalized [1,2,4]triazolo[4,3-a]pyridine derivative. A general procedure includes:
- Step 1 : Preparation of the triazolopyridine intermediate via cyclization of substituted pyridines with nitrile imines or hydrazine derivatives .
- Step 2 : Alkylation or amidation reactions to introduce the methyl-indole moiety. For example, using K₂CO₃ as a base in DMF at room temperature to facilitate nucleophilic substitution .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), reaction time, and stoichiometric ratios of reagents to improve yields. Monitoring via TLC and HPLC ensures intermediate purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
A multi-technique approach is critical:
- ¹H/¹³C NMR : Assign peaks to confirm the indole NH (δ ~11.5 ppm), triazole protons (δ ~8.6 ppm), and methyl groups (δ ~2.2 ppm) .
- HPLC-MS : Quantify purity (>98%) and verify molecular weight (e.g., ESI-MS m/z 392.2 for analogous structures) .
- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry, as demonstrated for triazolopyridine derivatives in Supporting Information File 2 .
Q. What solvents and reaction conditions are optimal for synthesizing intermediates?
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reactivity in SN2 reactions, while dichloromethane is suitable for acid-sensitive steps .
- Catalysts : Use Pd catalysts for cross-coupling reactions involving indole rings .
- Temperature : Room temperature for alkylation; elevated temperatures (80–100°C) for cyclization steps .
Advanced Research Questions
Q. How can contradictory biological activity data across assay systems be resolved?
Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents). Strategies include:
- Orthogonal assays : Validate activity using SPR (surface plasmon resonance) alongside cell-based assays.
- Solubility checks : Use DLS (dynamic light scattering) to rule out aggregation artifacts .
- Metabolic profiling : Compare stability in liver microsomes vs. cell media to identify degradation products .
Q. What computational methods predict binding interactions with kinase targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets, focusing on the triazole moiety’s hydrogen-bonding potential .
- MD simulations : Run 100-ns trajectories to assess binding stability and identify key residues (e.g., hinge-region lysines) .
- Free-energy calculations : Apply MM-GBSA to rank binding affinities for structural analogs .
Q. How can researchers improve metabolic stability for in vivo studies?
- Structural modifications : Introduce electron-withdrawing groups (e.g., CF₃) to reduce CYP450-mediated oxidation .
- Prodrug strategies : Mask labile amide groups with tert-butyl carbamates, as seen in indolizine derivatives .
- In vitro assays : Test stability in hepatocyte incubations with LC-MS/MS tracking of parent compound depletion .
Q. What analytical methods resolve regiochemical ambiguities in triazolopyridine derivatives?
- NOESY NMR : Detect spatial proximity between triazole protons and adjacent methyl groups .
- Isotopic labeling : Use ¹⁵N-labeled precursors to trace nitrogen connectivity in the triazole ring .
- Crystallography : Compare experimental XRD data with computationally predicted structures (e.g., CCDC 1876881) .
Methodological Best Practices
- Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture sensitivity) to ensure consistency .
- Data validation : Cross-reference NMR assignments with literature values for analogous triazolopyridine systems .
- Assay design : Include positive controls (e.g., staurosporine for kinase inhibition) and validate enzyme activity before screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
